beta-Amino-3-phenoxy-benzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Amino-3-phenoxy-benzenepropanoic acid: is a compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . It is a specialty product often used in proteomics research . The compound features an amino group, a phenoxy group, and a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Amino-3-phenoxy-benzenepropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and benzene derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The phenoxy and benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzene or phenoxy compounds .
Scientific Research Applications
Chemistry
In chemistry, beta-Amino-3-phenoxy-benzenepropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it valuable for proteomics studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of beta-Amino-3-phenoxy-benzenepropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenoxy and benzene rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- These compounds have similar structures but differ in the length of the carbon chain attached to the benzene ring .
beta-Amino-3-phenoxy-benzenepropanoic acid: shares similarities with compounds such as and .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
3-azaniumyl-3-(3-phenoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHGYXZPWMNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.